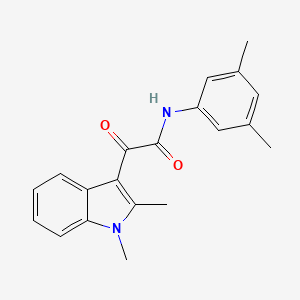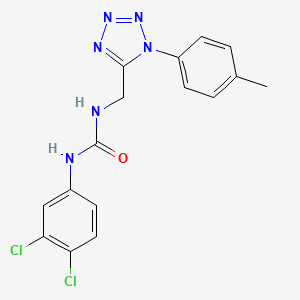
1-(3,4-dichlorophenyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group, a p-tolyl group, and a tetrazole moiety, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea typically involves multi-step organic reactions. One common method includes:
Formation of the Tetrazole Ring: Starting with p-tolylamine, the tetrazole ring is formed through a cyclization reaction with sodium azide and triethyl orthoformate.
Urea Formation: The tetrazole derivative is then reacted with 3,4-dichlorophenyl isocyanate under controlled conditions to form the final urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Corresponding oxides or quinones.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
1-(3,4-Dichlorophenyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its properties in the development of novel materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 1-(3,4-dichlorophenyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
類似化合物との比較
1-(3,4-Dichlorophenyl)-3-(1H-tetrazol-5-yl)urea: Lacks the p-tolyl group, which may affect its binding affinity and specificity.
1-(3,4-Dichlorophenyl)-3-(p-tolyl)urea: Lacks the tetrazole ring, potentially altering its chemical reactivity and biological activity.
Uniqueness: 1-(3,4-Dichlorophenyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both the tetrazole and p-tolyl groups, which contribute to its distinct chemical and biological properties. This combination enhances its versatility in various applications, making it a valuable compound in scientific research.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N6O/c1-10-2-5-12(6-3-10)24-15(21-22-23-24)9-19-16(25)20-11-4-7-13(17)14(18)8-11/h2-8H,9H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJNAHMFNUZEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide](/img/structure/B2775482.png)
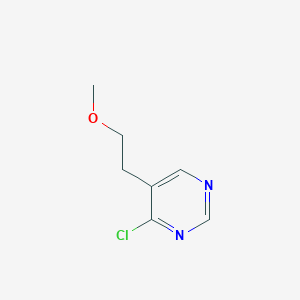
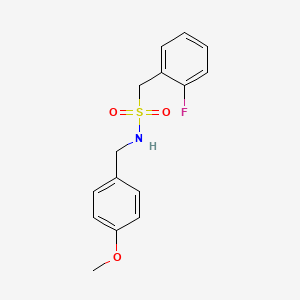
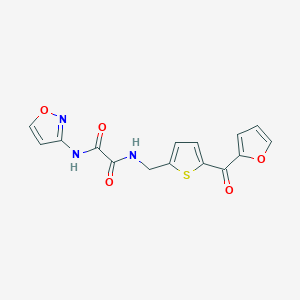
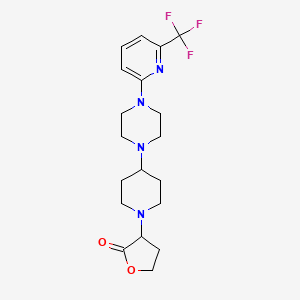
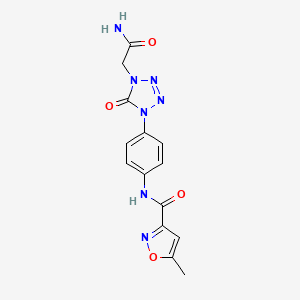
![4-(dimethylsulfamoyl)-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide](/img/structure/B2775491.png)
![Methyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2775496.png)
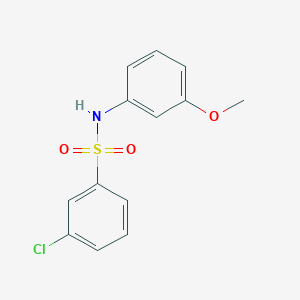
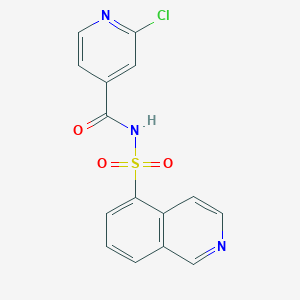
![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2775499.png)
![6-Tert-butyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2775500.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2775503.png)
